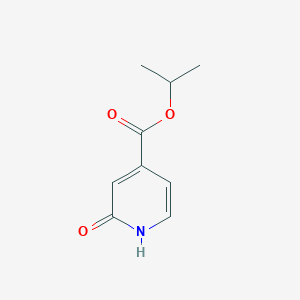

Propan-2-yl 2-hydroxypyridine-4-carboxylate

Übersicht

Beschreibung

Propan-2-yl 2-hydroxypyridine-4-carboxylate: is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Propan-2-yl 2-hydroxypyridine-4-carboxylate can be synthesized through an esterification reaction between 2-hydroxypyridine-4-carboxylic acid and isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Propan-2-yl 2-hydroxypyridine-4-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in anhydrous conditions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Propan-2-yl 2-hydroxypyridine-4-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. A study highlighted that modifications to the pyridine structure can enhance antimicrobial efficacy against resistant strains .

Cardiovascular Applications

The compound serves as an intermediate in synthesizing adenosine analogs, which are crucial for treating cardiovascular diseases such as hypertension and myocardial ischemia. These analogs function as cardioprotective agents that can ameliorate ischemic injury and reduce myocardial infarct size . The synthesis pathways often involve the transformation of this compound into more complex structures that retain therapeutic benefits.

Anti-inflammatory Properties

Research has indicated that certain derivatives of pyridine compounds exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . The structure of this compound allows for further modifications that can enhance its pharmacological profile.

Agricultural Applications

Pesticides and Herbicides

this compound derivatives have been explored for their potential use in agrochemicals. Some studies suggest that these compounds can act as effective herbicides or insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms . The development of such agrochemicals is crucial for sustainable agriculture practices.

Plant Growth Regulators

The compound may also serve as a plant growth regulator, promoting healthy plant growth and development. Its application could lead to increased crop yields and improved resistance to environmental stressors . Research into the specific mechanisms by which these compounds affect plant physiology is ongoing.

Material Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with tailored mechanical and thermal properties . This versatility makes it valuable in producing advanced materials for various industrial applications.

Coatings and Adhesives

The compound's chemical structure lends itself to applications in coatings and adhesives, where it can improve adhesion properties and durability. Research has shown that incorporating such pyridine derivatives into formulations can enhance performance characteristics, making them suitable for demanding environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated efficacy against resistant bacterial strains, suggesting potential for new antibiotic development. |

| Study B | Cardiovascular Applications | Showed that adenosine analogs derived from this compound significantly reduced myocardial infarct size in animal models. |

| Study C | Agricultural Use | Identified as a promising herbicide with selective action against common weeds without harming crop species. |

| Study D | Material Science | Developed a new polymer blend incorporating the compound that exhibited superior thermal stability compared to conventional materials. |

Wirkmechanismus

Molecular Targets and Pathways:

- The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

- It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-hydroxypyridine-4-carboxylate

- Ethyl 2-hydroxypyridine-4-carboxylate

- Butyl 2-hydroxypyridine-4-carboxylate

Uniqueness:

Biologische Aktivität

Propan-2-yl 2-hydroxypyridine-4-carboxylate, also known as a pyridinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews recent findings on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridinone core, which is known for its ability to engage in various interactions with biological targets. The molecular formula is and it possesses a carboxylate functional group that contributes to its solubility and reactivity.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyridinone can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values as low as 0.06 μM against gastric carcinoma cell lines, indicating potent antiproliferative effects .

- Antimicrobial Properties : Pyridinone derivatives have been explored for their antimicrobial effects. They have shown activity against various bacterial strains, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further research in inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. Binding studies indicate that it can form hydrogen bonds with critical residues in the ATP-binding pocket of kinases like Met kinase .

- PD-L1 Interaction : Recent studies have focused on the potential of pyridinone derivatives to disrupt the PD-1/PD-L1 complex, which is crucial in immune evasion by tumors. This interaction enhances T-cell activation and could be beneficial in cancer immunotherapy .

- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral proteases, particularly against SARS-CoV-2. The structural modifications enhance binding affinity and selectivity towards viral targets .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

Eigenschaften

IUPAC Name |

propan-2-yl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-4-10-8(11)5-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUWUNCCHYQIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166080 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-03-9 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.